Sulfapen

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Sulfamethoxypyridazine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130030-60-3 |

|---|---|

Molecular Formula |

C27H30N6O8S2 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

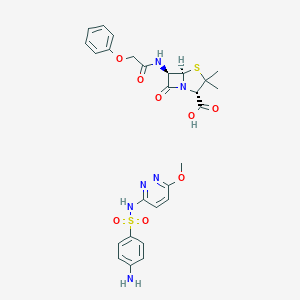

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |

InChI Key |

IVJAFAQQEPKQGJ-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

130030-60-3 |

Synonyms |

sulfapen |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of Sulfapen: Penicillin V and Sulfamethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapen, a veterinary pharmaceutical preparation, combines two distinct antimicrobial agents: Penicillin V and Sulfamethoxypyridazine. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, and biological activities of these core components. The document details their individual mechanisms of action, outlines experimental protocols for their synthesis and evaluation, and presents available quantitative and spectral data. Furthermore, it explores the rationale behind their combination by examining their respective antibacterial spectrums and the potential for synergistic interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antimicrobial drug development, veterinary medicine, and pharmacological research.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of Penicillin V and Sulfamethoxypyridazine are summarized below, providing a foundational understanding of these compounds.

Chemical Structure

| Compound | IUPAC Name | Chemical Formula | Molar Mass |

| Penicillin V | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | C₁₆H₁₈N₂O₅S | 350.4 g/mol [1] |

| Sulfamethoxypyridazine | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide[2] | C₁₁H₁₂N₄O₃S | 280.31 g/mol [2] |

Physicochemical Properties

A compilation of the key physicochemical properties of Penicillin V (as its potassium salt) and Sulfamethoxypyridazine is presented for comparative analysis.

| Property | Penicillin V Potassium Salt | Sulfamethoxypyridazine |

| Physical Description | White, odorless crystalline powder[3][4] | White to yellow crystalline powder[5][6] |

| Melting Point | Decomposes at 120 °C (Penicillin V)[1] | 182-183 °C[5] |

| pKa | 2.73[3] | 6.7[5] |

| Solubility | Freely soluble in water, methanol, and DMSO; practically insoluble in ethanol.[7][8][9] | Slightly soluble in methanol and ethanol; more soluble in acetone and dimethylformamide. Freely soluble in aqueous solutions of alkali hydroxides. Water solubility: 110 mg/100 mL (pH 5, 37°C), 120 mg/100 mL (pH 6, 37°C), 147 mg/100 mL (pH 6.5, 37°C). |

Mechanism of Action

The antimicrobial efficacy of this compound stems from the distinct and complementary mechanisms of its two active components.

Penicillin V: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.

Sulfamethoxypyridazine: Inhibition of Folic Acid Synthesis

Sulfamethoxypyridazine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential coenzyme in the biosynthesis of nucleic acids (DNA and RNA) and some amino acids. By blocking this pathway, Sulfamethoxypyridazine halts bacterial growth and replication (bacteriostatic effect).

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and antimicrobial susceptibility testing of the core components of this compound.

Synthesis of Core Components

A common method for the synthesis of Penicillin V involves the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetyl chloride.

Protocol:

-

Dissolve 6-aminopenicillanic acid in a 3% aqueous sodium bicarbonate solution and acetone.

-

Cool the solution in an ice bath.

-

Add a solution of phenoxyacetyl chloride in dry acetone dropwise to the stirred 6-APA solution over a period of 10 minutes.

-

After the addition is complete, continue stirring at room temperature for 30 minutes.

-

Extract the mixture with ether, retaining the aqueous phase.

-

Cover the aqueous solution with butanol and adjust the pH to 2 with N hydrochloric acid.

-

The butanol layer containing Penicillin V is then separated and can be further processed to isolate the product.

The synthesis of Sulfamethoxypyridazine can be achieved by reacting 4-aminobenzenesulfonamide with 3,6-dichloropyridazine, followed by substitution with a methoxy group.[10]

Protocol Overview:

-

Step 1: Condensation. React 4-aminobenzenesulfonamide with 3,6-dichloropyridazine to form 6-chloro-3-(4-aminobenzenesulfonylamido)-pyridazine.

-

Step 2: Methoxylation. Treat the product from Step 1 with sodium methoxide to replace the chlorine atom with a methoxy group, yielding Sulfamethoxypyridazine.[10]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's in vitro activity. The broth microdilution method is a standard procedure for determining the MIC.

Protocol for Broth Microdilution:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (Penicillin V, Sulfamethoxypyridazine, or their combination) and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Spectral Data

Penicillin V

-

Mass Spectrometry: Mass spectral data for Penicillin V is available in the mzCloud database, showing fragmentation patterns that can be used for its identification.[11] Further data can be found on PubChem, including GC-MS and LC-MS results.[1]

Sulfamethoxypyridazine

-

Infrared (IR) Spectroscopy: The IR spectrum of Sulfamethoxypyridazine is available from the NIST WebBook, providing characteristic absorption bands for its functional groups.[12]

-

Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) of Sulfamethoxypyridazine.[13] PubChem provides additional mass spectrometry data, including GC-MS, MS-MS, and LC-MS results.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data for sulfonamides, including characteristic signals for aromatic protons, the sulfonamide proton, and protons of the methoxy group, have been reported.[14] PubChem also provides ¹H NMR spectral information.[2]

Antibacterial Spectrum and Potential for Synergy

Antibacterial Spectrum

-

Penicillin V: Primarily active against Gram-positive bacteria, including Streptococcus species and non-penicillinase-producing Staphylococcus. It has limited activity against most Gram-negative bacteria.

-

Sulfamethoxypyridazine: Exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Rationale for Combination and Potential Synergy

The combination of a penicillin and a sulfonamide in "this compound" is based on the principle of broadening the antimicrobial spectrum and potentially achieving a synergistic effect. While Penicillin V targets the cell wall, a structure absent in host cells, Sulfamethoxypyridazine inhibits a metabolic pathway essential for bacteria but not for animals (who obtain folic acid from their diet).

Older studies have investigated the combined action of penicillins and sulfonamides, suggesting that such combinations can be effective.[15][16][17] The nature of the interaction (synergistic, additive, or antagonistic) can be species-dependent and requires specific in vitro testing, such as the checkerboard microdilution assay, to determine the fractional inhibitory concentration (FIC) index. A synergistic effect is generally indicated by an FIC index of ≤ 0.5. While specific data on the synergistic interaction between Penicillin V and Sulfamethoxypyridazine is not extensively available in recent literature, the distinct mechanisms of action provide a strong rationale for their combined use to enhance therapeutic efficacy and combat a wider range of pathogens.

References

- 1. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamethoxypyridazine | C11H12N4O3S | CID 5330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 132-98-9,Penicillin V potassium salt | lookchem [lookchem.com]

- 5. 80-35-3 CAS MSDS (Sulfamethoxypyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Sulfamethoxypyridazine | 80-35-3 [chemicalbook.com]

- 7. Penicillin V potassium salt | 132-98-9 [chemicalbook.com]

- 8. Penicillin V potassium salt 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 9. Penicillin V potassium salt CAS#: 132-98-9 [chemicalbook.com]

- 10. Sulfamethoxypyridazine synthesis - chemicalbook [chemicalbook.com]

- 11. mzCloud – Penicillin V [mzcloud.org]

- 12. Sulfamethoxypyridazine [webbook.nist.gov]

- 13. Sulfamethoxypyridazine [webbook.nist.gov]

- 14. rsc.org [rsc.org]

- 15. The Combined Action of Penicillin and the Sulfonamides in Vitro: The Nature of the Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The combined action of penicillin and sulfonamides in vitro; the nature of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. STUDIES OF THE EFFECTS OF PENICILLIN-SULFONAMIDE COMBINATIONS IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Antibacterial: A Technical Guide to the Core Components of Sulfapen

[December 16, 2025]

Abstract

This technical guide provides an in-depth exploration of the discovery, development history, and core scientific principles of the components of Sulfapen, a veterinary antibiotic preparation. This compound is a combination drug product comprised of two distinct antibacterial agents: Sulfamethoxypyridazine , a long-acting sulfonamide, and Penicillin V (Phenoxymethylpenicillin), an orally administered β-lactam antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of the relevant biochemical pathways and experimental workflows.

The Sulfonamide Component: Sulfamethoxypyridazine

Discovery and Development History

The journey of Sulfamethoxypyridazine is rooted in the broader history of sulfonamides, the first class of synthetic antimicrobial agents to be used systemically. This era of medicine was revolutionized in the 1930s by the work of Gerhard Domagk and his team at Bayer AG.[1] Their experiments, which began in 1932 with coal-tar dyes, led to the discovery of Prontosil, a prodrug that the body metabolizes into the active compound sulfanilamide.[2] This breakthrough demonstrated that chemical compounds could effectively combat systemic bacterial infections and earned Domagk the 1939 Nobel Prize in Medicine.[1]

Following this initial discovery, thousands of sulfonamide derivatives were synthesized to improve efficacy, broaden the spectrum of activity, and reduce toxicity.[2] Sulfamethoxypyridazine emerged from this intensive period of development as a "long-acting" sulfonamide, valued for its prolonged half-life which allows for less frequent dosing.[3] It has been utilized in both human and veterinary medicine to treat a variety of bacterial infections.[1][4]

Mechanism of Action

Sulfamethoxypyridazine, like all sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[3] Bacteria must synthesize their own folate, an essential nutrient required for the production of nucleic acids (DNA and RNA) and certain amino acids.[3] Mammals, in contrast, obtain folate from their diet, which is the basis for the selective toxicity of sulfa drugs against bacteria.[3]

The specific target of Sulfamethoxypyridazine is the enzyme dihydropteroate synthase (DHPS) .[3] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[1] By mimicking PABA, Sulfamethoxypyridazine binds to the active site of the DHPS enzyme, preventing the conversion of PABA into dihydropteroic acid. This action blocks the metabolic pathway, leading to a depletion of folate and subsequent cessation of bacterial growth and replication.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for Sulfamethoxypyridazine.

Table 1: Efficacy Data for Sulfamethoxypyridazine

| Parameter | Organism/System | Value | Reference |

|---|---|---|---|

| IC50 | Recombinant P. carinii DHPS | 17 nM | [5] |

| ED50 | P. carinii pneumonia (mouse model) | 0.06 - 0.08 mg/kg/day | [5] |

| In Vitro Inhibition | E. coli isolates (from necropsied animals) | Inhibited 378 of 530 isolates at 0.25 mg/ml |[5] |

Table 2: Pharmacokinetic Parameters of Sulfamethoxypyridazine in Veterinary Species

| Species | Route | Half-Life (t1/2) | Systemic Availability | Reference |

|---|---|---|---|---|

| Goats | Intramuscular (IM) | 11.0 hours | 68.6% | [6] |

| Goats | Subcutaneous (SC) | 13.7 hours | 58.7% | [6] |

| Chickens | Not Specified | 20 hours | Not Specified | [2] |

| Cows | Not Specified | ~11 hours | Not Specified |[2] |

Table 3: Toxicological Data for Sulfamethoxypyridazine

| Test Type | Organism | Value | Notes | Reference |

|---|---|---|---|---|

| EC50 (96h) | Microcystis aeruginosa | 10.425 mg/L | Toxicity to green algae | [7] |

| EC50 | Vibrio fischeri | 16 mg/L | High toxicity observed | [7] |

| General Adverse Effects | Mammals | Not Quantified | Drug eruptions, agranulocytosis |[8] |

Experimental Protocols

The synthesis of Sulfamethoxypyridazine can be achieved via a two-step process:

-

Step 1: Formation of the Sulfonamide Intermediate. 4-aminobenzenesulfonamide is reacted with 3,6-dichloropyridazine. This reaction substitutes one of the chlorine atoms on the pyridazine ring with the sulfonamide group, yielding 6-chloro-3-(4-aminobenzenesulfonylamido)-pyridazine.

-

Step 2: Methoxylation. The intermediate from Step 1 is then treated with sodium methoxide. This results in a nucleophilic substitution where the remaining chlorine atom is replaced by a methoxy group, forming the final product, Sulfamethoxypyridazine.[9]

A typical experimental workflow to determine the pharmacokinetic parameters of Sulfamethoxypyridazine in a target animal species is as follows:

-

Animal Model Selection: A relevant species (e.g., cattle, goat) is selected. Animals are acclimatized and health-checked.

-

Drug Administration: A precisely weighed dose of Sulfamethoxypyridazine is administered via the intended route (e.g., intravenous for baseline, oral or intramuscular for bioavailability studies).

-

Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analytical Quantification: The concentration of Sulfamethoxypyridazine in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using specialized software to calculate key parameters like Cmax, Tmax, AUC, elimination half-life (t1/2), clearance, and volume of distribution.

The β-Lactam Component: Penicillin V

Discovery and Development History

The discovery of penicillin is one of the most significant events in the history of medicine. In 1928, Alexander Fleming at St. Mary's Hospital in London observed that a culture of Staphylococcus aureus was inhibited by a contaminating mold, which he identified as Penicillium notatum (now known as P. rubens).[10][11] It took over a decade for the active substance to be isolated and purified by a team at the University of Oxford led by Howard Florey and Ernst Boris Chain.[11][12]

The first widely used form was Penicillin G (benzylpenicillin), which was effective but had to be administered by injection as it was unstable in stomach acid. The breakthrough leading to Penicillin V (phenoxymethylpenicillin) occurred in 1948 at Eli Lilly and Company.[9] Researchers discovered that by adding a precursor, phenoxyacetic acid, to the fermentation culture, the Penicillium mold would incorporate it into the penicillin structure.[13] The resulting Penicillin V proved to be resistant to acid degradation, allowing it to be administered orally, a major advancement for clinical practice.[9]

Mechanism of Action

Penicillin V is a bactericidal antibiotic that targets the final step of bacterial cell wall synthesis.[3] The bacterial cell wall is a rigid structure made of peptidoglycan, which is essential for maintaining the cell's shape and protecting it from osmotic lysis.[3]

The mechanism involves the inhibition of penicillin-binding proteins (PBPs) , which are bacterial enzymes (transpeptidases) responsible for cross-linking the peptidoglycan strands.[3] The four-membered β-lactam ring is the key structural feature of penicillins.[13] It mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. This binding is covalent and irreversible, inactivating the enzyme. The inhibition of cell wall synthesis leads to a weakened cell wall, and as the bacterium grows, it is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for Penicillin V.

Table 4: Efficacy Data for Penicillin V

| Parameter | Organism | Value (μg/mL) | Notes | Reference |

|---|---|---|---|---|

| MIC | Streptococcus pneumoniae (Susceptible) | ≤0.06 | Clinical breakpoint for non-meningitis cases | [14] |

| MIC | Streptococcus pneumoniae (Intermediate) | 0.12 - 1.0 | Requires higher exposure | [14] |

| MIC | Streptococcus pneumoniae (Resistant) | ≥2.0 | Clinically resistant |[14] |

Table 5: Pharmacokinetic Parameters of Penicillin V in Veterinary Species

| Species | Route | Half-Life (t1/2) | Bioavailability | Protein Binding | Reference |

|---|---|---|---|---|---|

| Pre-ruminant Calves | Intravenous (IV) | 34 minutes | - | 78.8% | [15] |

| Pre-ruminant Calves | Oral | 90 - 110 minutes | ~30% | 78.8% |[15] |

Table 6: Toxicological Data for Penicillin V

| Test Type | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | >1040 mg/kg | [16][17] |

| LD50 | Mouse | Oral | 1500 mg/kg | [7] |

| LD50 | Rat | Intraperitoneal | >2000 mg/kg | [7] |

| LD50 | Mouse | Intravenous | 8 mg/kg |[7] |

Experimental Protocols

The first total chemical synthesis of Penicillin V was a landmark achievement by John C. Sheehan in 1957. The process is complex and involves several key steps:

-

Condensation: D-penicillamine is condensed with t-butyl phthalimidomalonaldehydate to form the thiazolidine ring, a core part of the penicillin structure.

-

Deprotection: The phthalimide protecting group on the amine is removed using hydrazine.

-

Acylation: The newly freed amine is acylated using phenoxyacetyl chloride to attach the characteristic side chain of Penicillin V.

-

Ester Hydrolysis: The t-butyl ester protecting group on the carboxylic acid is removed.

-

β-Lactam Ring Formation: The final and most critical step is the cyclization to form the strained four-membered β-lactam ring. This was achieved using a carbodiimide reagent (N,N'-dicyclohexylcarbodiimide, DCC), which facilitates the intramolecular amide bond formation.

-

Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.

-

Prepare Antibiotic Dilutions: A series of two-fold serial dilutions of Penicillin V are prepared in a 96-well microtiter plate. Concentrations may range from 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is read as the lowest concentration of Penicillin V that completely inhibits visible growth of the bacterium.

The this compound Combination: Rationale and Synergy

Rationale for Combining a Sulfonamide and a Penicillin

The combination of two or more antimicrobial agents is a common strategy in chemotherapy to achieve several goals:

-

Broaden the Spectrum of Activity: To treat polymicrobial infections or for empirical therapy when the causative agent is unknown.

-

Prevent the Emergence of Resistance: Using two drugs with different mechanisms makes it statistically less likely for a bacterium to develop spontaneous resistance to both simultaneously.

-

Achieve a Synergistic Effect: Where the combined effect of the two drugs is greater than the sum of their individual effects.

In the case of combining a bacteriostatic agent (Sulfamethoxypyridazine) and a bactericidal agent (Penicillin V), the primary rationale is to achieve a synergistic or enhanced antibacterial effect. Penicillins act by disrupting the cell wall.[3] This disruption can potentially increase the permeability of the bacterial cell envelope, facilitating the entry of the sulfonamide to reach its intracellular target, the DHPS enzyme. This combination can be particularly effective against a wider range of both Gram-positive and Gram-negative bacteria.[18]

Experimental Workflow for Synergy Testing (Checkerboard Assay)

The synergistic effect of the Sulfamethoxypyridazine and Penicillin V combination can be quantitatively assessed using a checkerboard microdilution assay.

Protocol:

-

Plate Setup: In a 96-well plate, serial dilutions of Penicillin V are made along the Y-axis, and serial dilutions of Sulfamethoxypyridazine are made along the X-axis.

-

Inoculation: All wells are inoculated with a standardized bacterial culture.

-

Incubation: The plate is incubated for 18-24 hours.

-

Data Analysis: The MIC of each drug alone and the MIC of each drug in combination are determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation: An FIC index of ≤ 0.5 is indicative of synergy.

Conclusion

The veterinary preparation known as this compound leverages the distinct and complementary mechanisms of two historically significant classes of antibiotics. Sulfamethoxypyridazine provides a long-acting bacteriostatic effect by inhibiting bacterial folate synthesis, a pathway essential for microbial proliferation. Penicillin V offers a bactericidal action by disrupting the integrity of the bacterial cell wall, leading to cell death. The combination of these two agents is designed to broaden the spectrum of activity and achieve a potentially synergistic effect, providing a robust therapeutic option for the management of susceptible bacterial infections in animals. This guide has provided the foundational technical data and methodologies essential for the continued research and development of such combination antimicrobial therapies.

References

- 1. Synthesis of penicilin V by retrosynthetic analysis of whole molecule | PPTX [slideshare.net]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. What is the mechanism of Penicillin V? [synapse.patsnap.com]

- 4. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Penicillin-v - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. drugs.com [drugs.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. britannica.com [britannica.com]

- 12. History of penicillin - Wikipedia [en.wikipedia.org]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of phenoxymethyl penicillin (penicillin V) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. pharmacopoeia.com [pharmacopoeia.com]

- 18. ldh.la.gov [ldh.la.gov]

In-Depth Pharmacological Profile of "Sulfapen" Components: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of the core components of "Sulfapen," identified as a combination of Penicillin V and Sulfamethoxypyridazine. This document delves into the mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental methodologies for each active pharmaceutical ingredient. All quantitative data has been systematically compiled into comparative tables, and key cellular pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

"this compound" is a formulation that brings together two distinct classes of antimicrobial agents: a β-lactam antibiotic, Penicillin V, and a sulfonamide, Sulfamethoxypyridazine. While various products named "this compound" may exist with differing compositions, this guide focuses on the chemically defined combination of Penicillin V and Sulfamethoxypyridazine, as cataloged in resources such as PubChem[1]. The rationale behind such a combination product is often to leverage different mechanisms of antibacterial action, potentially leading to a broader spectrum of activity or synergistic effects. This guide will dissect the individual contributions of each component to the overall pharmacological profile.

Pharmacological Profile of Penicillin V

Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum β-lactam antibiotic. It is particularly effective against Gram-positive bacteria.

Mechanism of Action

The bactericidal action of Penicillin V is achieved through the inhibition of bacterial cell wall synthesis. The key steps in this process are:

-

Binding to Penicillin-Binding Proteins (PBPs) : Penicillin V's structure, containing a β-lactam ring, allows it to bind to and inactivate PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation : By binding to PBPs, Penicillin V specifically blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This cross-linking is crucial for the structural integrity and rigidity of the bacterial cell wall.

-

Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.

Pharmacokinetics

The pharmacokinetic properties of Penicillin V are summarized in the table below. It is noted for its stability in gastric acid, allowing for oral administration.

| Parameter | Value | Species | Reference |

| Bioavailability | ~60% (Oral) | Human | [2] |

| Tmax (Time to Peak Concentration) | 48 (± 18) minutes | Human | [3] |

| Cmax (Peak Concentration) | 5.7 (± 2.3) mg/L | Human | [3] |

| Protein Binding | ~80% | Human | [2][4] |

| Half-life | 41 (± 13) minutes (total), 55 (± 10) minutes (free) | Human | [3] |

| Metabolism | Minimally metabolized by the liver | Human | [2] |

| Excretion | Primarily renal | Human | [2] |

Pharmacodynamics

Penicillin V exhibits bactericidal activity against susceptible microorganisms. Its efficacy is primarily dependent on the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium against select Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 | [5] |

| Streptococcus pyogenes | Clinical Isolates | <0.004 - 0.012 | [6] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | [5] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.12 - 1 | [5] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≥2 | [5] |

Pharmacological Profile of Sulfamethoxypyridazine

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. Sulfonamides are synthetic antimicrobial agents that are bacteriostatic in nature.

Mechanism of Action

Sulfamethoxypyridazine functions by disrupting the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth.

-

Competitive Inhibition : Sulfamethoxypyridazine is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).

-

Blockade of Folic Acid Synthesis : DHPS is a critical enzyme in the pathway that converts PABA to dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). By blocking this enzyme, Sulfamethoxypyridazine halts the production of folic acid in bacteria.

-

Bacteriostatic Effect : The depletion of folic acid prevents the synthesis of purines and thymidine, which are essential for DNA replication and cell division, thus inhibiting bacterial growth and reproduction. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin V: Package Insert / Prescribing Information [drugs.com]

- 5. Penicillin V Potassium Tablets, USP - 250 mg and 500 mg PENICILLIN V POTASSIUM- penicillin v potassium for solution R x Only [dailymed.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of "Sulfapen" Components

Introduction

The term "Sulfapen" is not widely designated to a single, novel chemical entity in current pharmacological literature. The PubChem database identifies "this compound" as a mixture composed of two distinct and well-established antibiotic compounds: Penicillin V and Sulfamethoxypyridazine[1]. This guide, therefore, provides a comprehensive technical overview of the synthesis, characterization, and mechanisms of action of these two components, targeting researchers, scientists, and professionals in drug development.

I. Penicillin V: A Beta-Lactam Antibiotic

Penicillin V, a member of the penicillin family, is a beta-lactam antibiotic characterized by its beta-lactam ring, a four-membered cyclic amide. This structural feature is crucial for its antibacterial activity, which it achieves by inhibiting the synthesis of the bacterial cell wall[2].

A. Synthesis of Penicillin V

The industrial production of Penicillin V is primarily achieved through fermentation processes using the mold Penicillium chrysogenum. The synthesis can be generally outlined as follows:

-

Fermentation: Penicillium chrysogenum is cultured in a large-scale fermenter containing a nutrient-rich medium. Precursors, such as phenoxyacetic acid, are added to the culture to direct the biosynthesis towards Penicillin V.

-

Extraction and Purification: After fermentation, the penicillin-containing broth is filtered to remove the mycelium. The pH of the filtrate is then adjusted to facilitate the extraction of Penicillin V using a solvent such as butyl acetate. Subsequent purification steps, including back-extraction into a buffered aqueous solution and crystallization, yield the final product.

A simplified workflow for the industrial production of Penicillin V is depicted below.

Caption: Workflow for Penicillin V Production.

B. Characterization of Penicillin V

The structural integrity and purity of Penicillin V are confirmed using various analytical techniques.

| Parameter | Method | Typical Results |

| Identity | Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the β-lactam carbonyl (~1770 cm⁻¹), amide, and carboxylic acid groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the chemical structure of Penicillin V. | |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |

| Crystallinity | X-ray Diffraction (XRD) | A diffraction pattern characteristic of the crystalline form of Penicillin V. |

| Molecular Weight | Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of Penicillin V (350.39 g/mol ). |

C. Mechanism of Action of Penicillin V

Penicillin V exerts its bactericidal effect by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), in bacteria. This inhibition prevents the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Caption: Mechanism of Action of Penicillin V.

II. Sulfamethoxypyridazine: A Sulfonamide Antibiotic

Sulfamethoxypyridazine belongs to the sulfonamide class of antibiotics. These synthetic bacteriostatic agents act as competitive inhibitors in the folic acid synthesis pathway of bacteria[3][4].

A. Synthesis of Sulfamethoxypyridazine

The synthesis of Sulfamethoxypyridazine is a multi-step chemical process. A common synthetic route involves the following key steps:

-

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

-

Sulfonation: The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group, forming p-acetylaminobenzenesulfonyl chloride.

-

Condensation: The p-acetylaminobenzenesulfonyl chloride is then condensed with 3-amino-6-methoxypyridazine.

-

Hydrolysis: The final step involves the hydrolysis of the acetyl group to yield Sulfamethoxypyridazine.

Caption: Synthetic Pathway for Sulfamethoxypyridazine.

B. Characterization of Sulfamethoxypyridazine

The identity and purity of synthesized Sulfamethoxypyridazine are determined using standard analytical methods.

| Parameter | Method | Typical Results |

| Identity | Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonamide group (S=O stretching), amino group (N-H stretching), and aromatic rings. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirming the presence of the pyridazine and benzene rings and the methoxy and amino groups. | |

| Purity | High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, generally exceeding 98%. |

| Melting Point | Melting Point Apparatus | A sharp melting point range consistent with the reference standard for Sulfamethoxypyridazine. |

| Molecular Weight | Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of Sulfamethoxypyridazine (280.31 g/mol ). |

C. Mechanism of Action of Sulfamethoxypyridazine

Sulfonamides, including Sulfamethoxypyridazine, are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the incorporation of PABA into dihydropteroic acid, a precursor of folic acid. Since bacteria must synthesize their own folic acid for DNA and protein synthesis, this inhibition halts their growth and replication[5]. Humans are unaffected as they obtain folic acid from their diet[5].

Caption: Mechanism of Action of Sulfamethoxypyridazine.

While "this compound" itself is not a single molecular entity, the combination of Penicillin V and Sulfamethoxypyridazine leverages two distinct and effective mechanisms of antibacterial action. Penicillin V disrupts bacterial cell wall synthesis, leading to cell lysis, while Sulfamethoxypyridazine inhibits a crucial metabolic pathway, preventing bacterial growth. A thorough understanding of the synthesis and characterization of these individual components is fundamental for their effective and safe application in a research and drug development context. The detailed methodologies and pathways presented in this guide provide a foundational resource for professionals in the field.

References

- 1. This compound | C27H30N6O8S2 | CID 131138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of some new β-Lactam Derivatives from Azo Sulphadiazine and its Biological Evaluation as Anticancer – Oriental Journal of Chemistry [orientjchem.org]

- 3. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. How Sulfa Drugs Work | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]

The Biological Activity of Sulfapen Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of the novel investigational compound "Sulfapen" against a panel of clinically relevant Gram-positive bacteria. This compound is a conceptual hybrid antibiotic combining the structural and mechanistic features of both sulfonamides and β-lactams. This document summarizes its proposed mechanism of action, presents quantitative efficacy data, details the experimental protocols used for its evaluation, and visualizes key pathways and workflows.

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development of novel therapeutic agents. This compound is engineered as a dual-action antibiotic, designed to simultaneously disrupt two critical bacterial metabolic pathways, thereby increasing its potency and potentially reducing the likelihood of resistance development. This guide serves as a core technical resource for researchers engaged in the preclinical assessment of this and similar compounds.

Proposed Mechanism of Action

This compound is hypothesized to function as a dual-target inhibitor. Its structural components suggest it interferes with both folate synthesis and cell wall peptidoglycan synthesis.

-

Sulfonamide Moiety: This component acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. By blocking the production of dihydrofolic acid, it prevents the synthesis of purines and other essential metabolites, ultimately halting bacterial DNA replication and growth.

-

β-Lactam Moiety: The penicillin-like component of this compound targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the synthesis and cross-linking of the peptidoglycan cell wall. Inhibition of PBPs leads to the loss of cell wall integrity, causing cell lysis and bacterial death.

The synergistic effect of targeting two independent and essential pathways is expected to result in potent bactericidal activity.

Quantitative Efficacy Data

The in vitro activity of this compound was evaluated against a panel of Gram-positive bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The results are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | 1 |

| Streptococcus pneumoniae | 49619 | 0.25 |

| Enterococcus faecalis | 29212 | 2 |

| Vancomycin-resistant E. faecalis (VRE) | 51299 | 4 |

| Bacillus subtilis | 6633 | 0.125 |

Experimental Protocols

The following protocols were employed to assess the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension was further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: this compound was serially diluted (2-fold) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial inoculum was added to each well containing the drug dilutions. The plates were incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Assay

This assay was used to qualitatively assess the susceptibility of bacterial strains to this compound.

Protocol:

-

Inoculum Plating: A sterile cotton swab was dipped into the 0.5 McFarland standard bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.

-

Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 30 µg) was placed on the agar surface.

-

Incubation: The plate was incubated at 37°C for 18-24 hours.

-

Result Interpretation: The diameter of the zone of growth inhibition around the disk was measured in millimeters. The size of the zone corresponds to the susceptibility of the organism.

Table 2: Zone of Inhibition Diameters for this compound (30 µg disk)

| Bacterial Strain | ATCC Number | Zone Diameter (mm) | Interpretation |

| Staphylococcus aureus | 29213 | 28 | Susceptible |

| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | 22 | Susceptible |

| Streptococcus pneumoniae | 49619 | 32 | Susceptible |

| Enterococcus faecalis | 29212 | 20 | Susceptible |

Conclusion and Future Directions

The conceptual compound this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Its dual-action mechanism of inhibiting both folate and cell wall synthesis presents a promising strategy for combating bacterial infections. Further research is warranted to explore its bactericidal kinetics, in vivo efficacy, and safety profile. The experimental frameworks detailed herein provide a robust foundation for the continued preclinical development of this and other novel antimicrobial agents.

In-Depth Technical Guide to Sulfapen: A Veterinary Combination Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

Sulfapen is a veterinary antibiotic preparation consisting of two active pharmaceutical ingredients: Sulfamethoxypyridazine and Penicillin V.[1] This combination leverages two distinct mechanisms of action to provide a broad spectrum of antimicrobial activity. The fundamental properties of this compound and its constituent components are summarized below.

| Property | This compound | Sulfamethoxypyridazine | Penicillin V |

| Molecular Formula | C27H30N6O8S2[1] | C11H12N4O3S | C16H18N2O5S |

| Molecular Weight | 630.7 g/mol [1] | 280.31 g/mol | 350.4 g/mol |

| IUPAC Name | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number | 130030-60-3[1] | 80-35-3 | 87-08-1 |

Mechanisms of Action and Signaling Pathways

The efficacy of this compound arises from the synergistic or additive effects of its two components, each targeting a critical and distinct bacterial metabolic pathway.

Sulfamethoxypyridazine: Inhibition of Folic Acid Synthesis

Sulfamethoxypyridazine is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Penicillin V: Inhibition of Cell Wall Synthesis

Penicillin V, a member of the β-lactam class of antibiotics, inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, the primary structural component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.

Synergistic Interaction

The combination of a sulfonamide and a penicillin can result in an additive or synergistic antibacterial effect. While they do not directly potentiate each other's primary mechanism, their concurrent action on two independent and essential bacterial pathways can lead to enhanced bacterial killing and a lower likelihood of resistance development. Some studies suggest that the damage to the cell wall caused by penicillin may facilitate the entry of other antibiotics.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is designed to determine the in vitro synergistic, additive, indifferent, or antagonistic effect of Sulfamethoxypyridazine and Penicillin V against a target bacterial strain.

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Sulfamethoxypyridazine and Penicillin V stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of Sulfamethoxypyridazine and Penicillin V in MHB in the 96-well plates. The first antibiotic is diluted along the ordinate, and the second is diluted along the abscissa.[2]

-

Each well will contain a unique combination of the two antibiotics.[2]

-

Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[2]

-

Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.[3]

-

Determine the MIC for each antibiotic alone and in combination by visual inspection of turbidity.

-

Calculate the Fractional Inhibitory Concentration (FIC) index as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4[3]

-

Pharmacokinetics in Veterinary Species

The pharmacokinetic properties of Sulfamethoxypyridazine and Penicillin V are crucial for establishing effective dosing regimens in target animal species.

Pharmacokinetics of Sulfamethoxypyridazine in Cattle

| Parameter | Value | Reference |

| Half-life of elimination | ~9 hours (for the related sulfamethazine) | [4] |

| Volume of distribution | ~0.35 L/kg (for the related sulfamethazine) | [4] |

| Metabolism | Primarily through acetylation and hydroxylation | [5] |

| Excretion | Mainly renal | [5] |

Pharmacokinetics of Penicillin V in Calves

| Parameter | Value | Reference |

| Elimination half-life (oral) | 90 - 110 minutes | [6] |

| Oral bioavailability | ~30% | [6] |

| Protein binding | ~78.8% | [6] |

| Note | Inactivated in the gastrointestinal tract of ruminating calves | [6] |

Veterinary Clinical Applications and Considerations

The combination of a sulfonamide and penicillin is utilized in veterinary medicine for the treatment of various bacterial infections, particularly when a broad spectrum of activity is required. One notable application is in the management of bovine mastitis.[7][8][9]

Clinical Trial Considerations for Bovine Mastitis

A well-designed clinical trial to evaluate the efficacy of this compound in treating clinical mastitis would typically involve:

-

Study Design: A randomized, controlled, multi-center clinical trial.[7]

-

Animal Selection: Dairy cows with clinical mastitis, confirmed by clinical signs and bacteriological culture of milk samples.

-

Treatment Groups:

-

Group 1: this compound (intramammary or systemic administration)

-

Group 2: A standard, approved antibiotic therapy for mastitis (positive control)

-

Group 3: Placebo or no treatment (negative control, where ethically permissible)

-

-

Outcome Measures:

-

Bacteriological cure rate (elimination of the pathogen from milk)

-

Clinical cure rate (resolution of clinical signs)

-

Somatic cell count (SCC) reduction post-treatment

-

Milk yield and quality

-

Incidence of adverse events

-

-

Data Analysis: Statistical comparison of cure rates and other parameters between treatment groups.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional veterinary advice. The use of any veterinary drug should be based on a veterinarian's prescription and in accordance with local regulations.

References

- 1. This compound | C27H30N6O8S2 | CID 131138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Checkerboard synergy testing [bio-protocol.org]

- 4. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of phenoxymethyl penicillin (penicillin V) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trial of three therapeutic regimens for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vettimes.co.uk [vettimes.co.uk]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of sulfonamides, a cornerstone class of synthetic antimicrobial agents. While the term "Sulfapen" is not widely recognized as a standalone drug, public chemical databases identify it as a combination of Sulfamethoxypyridazine and Penicillin V.[1] This document will, therefore, explore the core scientific principles of sulfonamides, using key examples like sulfamethoxypyridazine, sulfamethoxazole, and sulfadiazine, while acknowledging the unique composition of "this compound." The guide details their mechanism of action, structure-activity relationships, and critical experimental protocols, presenting quantitative data in a structured format for scientific professionals.

Introduction to Sulfonamides

Sulfonamides were the first broadly effective systemic antibacterials and marked the beginning of the antibiotic era.[2][3] They are synthetic bacteriostatic agents that contain the sulfonamide functional group.[2][4] Their discovery and development paved the way for a revolution in medicine, drastically reducing mortality from bacterial infections.[2] While their use has evolved with the rise of other antibiotics and bacterial resistance, they remain relevant for treating conditions like urinary tract infections (UTIs), and in combination therapies.[2][3][5][6] The term "sulfa drugs" broadly refers to this class of medications, which also includes non-antibiotic agents used for a variety of conditions, from diabetes to inflammation.[6][7]

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial action of sulfonamides stems from their role as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[][9][10] Bacteria must synthesize their own folate, whereas humans acquire it from their diet, which is the basis for the selective toxicity of these drugs.[4][][9]

By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides competitively block the enzyme.[5][9][10] This inhibition halts the production of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid.[][11] Tetrahydrofolic acid is an essential coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] This disruption of nucleic acid synthesis inhibits bacterial growth and multiplication.[9][11]

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Quantitative Data: Pharmacokinetics and Efficacy

The pharmacokinetic and pharmacodynamic properties of sulfonamides can vary significantly between different agents. They are generally classified as short-, medium-, or long-acting based on their elimination half-life.[5][11] Most are well-absorbed orally, distributed throughout the body, metabolized in the liver (primarily via acetylation), and excreted by the kidneys.[4]

Table 1: Comparative Pharmacokinetic Parameters of Select Sulfonamides

| Parameter | Sulfamethoxazole | Sulfadiazine | Sulfamethoxypyridazine |

| Class | Intermediate-acting | Short-acting | Long-acting |

| Plasma Half-life (t½) | 10-12 hours | 10 hours | 30-40 hours |

| Time to Peak Plasma (Tmax) | 2-4 hours | 3-6 hours | 2-4 hours |

| Protein Binding | ~70% | 20-55% | ~85% |

| Primary Metabolism | Hepatic (N4-acetylation) | Hepatic (N4-acetylation) | Hepatic (N4-acetylation) |

| Primary Excretion | Renal | Renal | Renal |

Note: Values are approximate and can vary based on patient factors such as age and renal function.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Common Pathogens

| Sulfonamide | Organism | MIC Range (µg/mL) | Reference |

| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25 | [12] |

| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant) | > 8 | [12] |

| Sulfadiazine Hybrid | Staphylococcus aureus | 125 | [12] |

| Sulfadiazine Hybrid | Escherichia coli | 125 | [12] |

| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32 | [12] |

MIC values are highly dependent on the specific strain and testing conditions. Data for combination therapies like Trimethoprim-Sulfamethoxazole reflect synergistic effects.

Structure-Activity Relationship (SAR)

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure, which mimics PABA.[10]

Key structural features for antibacterial activity include:

-

A free para-amino group (-NH2): This group at the N4 position is essential for activity.[11][13] Substitution of this group can lead to inactive compounds or prodrugs that must be metabolized in vivo to release the active form.[14]

-

Aromatic Ring: The benzene ring is a critical component.[13] The sulfur atom must be directly attached to this ring.[13]

-

Sulfonamide Group (-SO2NH-): This group is essential and should be directly linked to the aromatic ring.[14] The nitrogen of this group (N1) can be substituted. Substitutions with electron-withdrawing heterocyclic rings can significantly increase antibacterial potency.[14]

Caption: Key structural features governing the activity of sulfonamide antibiotics.

Experimental Protocols: MIC Determination

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro potency of an antimicrobial agent against a specific bacterium.[12] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[12][15]

Broth Microdilution Method

This is a widely used method for determining MIC values.[12]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the sulfonamide in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest drug concentration that completely inhibits visible bacterial growth after incubation.[12][15]

Detailed Protocol:

-

Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a known concentration in a suitable solvent (e.g., DMSO).[15]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[12]

-

Bacterial Culture: Grow the test bacterium in CAMHB to the mid-logarithmic phase.

-

Microtiter Plates: Use sterile 96-well plates.[12]

-

-

Inoculum Preparation:

-

Serial Dilution:

-

Dispense 100 µL of CAMHB into wells of the microtiter plate.

-

Add a specific volume of the drug stock solution to the first well and perform a two-fold serial dilution across the plate.[12]

-

Ensure control wells are included: a growth control (inoculum, no drug) and a sterility control (medium only).[12]

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for turbidity (bacterial growth).

-

The MIC is the lowest concentration where no visible growth is observed.[12] For sulfonamides, trailing endpoints can occur; in such cases, the MIC may be read as the concentration that inhibits ≥80% of growth compared to the control.[15]

-

Caption: Standard experimental workflow for the Broth Microdilution MIC test.

Conclusion

Sulfonamides remain a significant class of antimicrobial agents in the pharmacopeia. Understanding their fundamental mechanism of action, structure-activity relationships, and pharmacokinetic profiles is crucial for researchers and drug development professionals. While resistance is a challenge, renewed interest exists in these compounds for combination therapies and for treating infections caused by multidrug-resistant bacteria.[2] Proper execution of standardized experimental protocols, such as MIC determination, is essential for accurately evaluating their efficacy and guiding future development efforts in this enduring class of therapeutics.

References

- 1. This compound | C27H30N6O8S2 | CID 131138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfa drug | Description & Facts | Britannica [britannica.com]

- 4. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 5. Sulfonamides [pharmacology2000.com]

- 6. drugs.com [drugs.com]

- 7. Sulfa Drugs: List of Antibiotics and Other Sulfonamides [verywellhealth.com]

- 9. nbinno.com [nbinno.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. benchchem.com [benchchem.com]

- 13. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

In Vitro Efficacy of Sulfapen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapen is a synthetic β-lactam antibiotic, structurally characterized by a sulfonamide group substitution within its penicillin-derived core. This modification is designed to enhance its stability against β-lactamase enzymes, broadening its antimicrobial spectrum, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae. The fundamental mechanism of action for this compound, consistent with other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through the covalent binding to and inactivation of penicillin-binding proteins (PBPs). This document provides a technical guide to the in vitro study of this compound, outlining its core mechanism, generalized experimental protocols for efficacy evaluation, and a conceptual framework for its interaction with bacterial cell wall synthesis pathways.

Note to the Reader: As of the latest literature review, specific quantitative in vitro efficacy data (e.g., Minimum Inhibitory Concentrations, IC50 values for PBP inhibition) for this compound against specific bacterial strains are not widely available in the public domain. The following sections provide generalized methodologies and conceptual representations based on the known characteristics of advanced-generation β-lactam antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by targeting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. The integrity of this structure is crucial for bacterial survival, protecting the cell from osmotic stress.

The key steps in the mechanism of action are as follows:

-

Target Binding: this compound binds to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.

-

Enzyme Inhibition: Through the formation of a stable acyl-enzyme intermediate, this compound inactivates PBPs, halting the transpeptidation reaction.

-

Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway for Cell Wall Synthesis Inhibition

The following diagram illustrates the general pathway of bacterial cell wall synthesis and the point of inhibition by β-lactam antibiotics like this compound.

Caption: Inhibition of PBP-mediated peptidoglycan cross-linking by this compound.

Quantitative Data on In Vitro Efficacy

While specific data for this compound is not available, this section provides templates for how such data would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | (e.g., 27853) | Data not available |

| Escherichia coli | (e.g., 25922) | Data not available |

| Klebsiella pneumoniae | (e.g., 700603) | Data not available |

| Enterobacter cloacae | (e.g., 13047) | Data not available |

Table 2: 50% Inhibitory Concentration (IC50) of this compound against Penicillin-Binding Proteins

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

| Penicillin-Binding Protein (PBP) | Source Organism | IC50 (µM) |

| PBP1a | Escherichia coli | Data not available |

| PBP1b | Escherichia coli | Data not available |

| PBP2 | Escherichia coli | Data not available |

| PBP3 | Escherichia coli | Data not available |

| PBP2 | Pseudomonas aeruginosa | Data not available |

| PBP3 | Pseudomonas aeruginosa | Data not available |

Experimental Protocols

The following are generalized protocols that can be adapted for the in vitro evaluation of this compound's efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Broth microdilution workflow for determining the MIC of this compound.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension.

-

Controls: A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol determines the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe.

Caption: Competitive assay workflow to determine this compound's affinity for PBPs.

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from a mid-log phase culture.

-

Competitive Binding: The membrane preparations are incubated with a range of concentrations of unlabeled this compound.

-

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. This probe will bind to any PBPs not already bound by this compound.

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponds to the amount of probe bound to each PBP.

-

Data Analysis: The intensity of the bands at different this compound concentrations is quantified to calculate the IC50 value for each PBP.

Conclusion

This compound represents a promising synthetic β-lactam antibiotic designed for enhanced stability and a targeted spectrum of activity. Its mechanism of action aligns with the well-established paradigm of PBP inhibition, leading to the disruption of bacterial cell wall synthesis. While specific in vitro efficacy data remains to be published, the generalized protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct their own investigations into the antimicrobial properties of this compound. Future studies are warranted to elucidate the precise MIC values against a panel of clinically relevant Gram-negative pathogens and to quantify its binding affinities for various PBPs. Such data will be crucial in further characterizing the potential of this compound as a research tool and a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for "Sulfapen" Solutions in In vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Sulfapen" is a combination antimicrobial agent consisting of sulfamethoxypyridazine, a sulfonamide antibiotic, and penicillin V, a β-lactam antibiotic.[1] This combination leverages two distinct mechanisms of action to provide broad-spectrum antibacterial activity. Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[2][3] Penicillins inhibit the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[4] The synergistic or additive effects of this combination can be evaluated in various in vitro assays, including minimum inhibitory concentration (MIC) determinations, time-kill assays, and mechanism of action studies.

Proper preparation of "this compound" solutions is critical for obtaining accurate and reproducible results in these assays. This document provides detailed protocols for the solubilization, sterilization, and storage of "this compound" for use in cell-based and biochemical assays.

Data Presentation: Physicochemical Properties and Solubility

Quantitative data for the components of "this compound" are summarized below. It is important to note that the solubility of the "this compound" mixture may differ from its individual components. Experimental verification of solubility is recommended.

| Parameter | Sulfamethoxypyridazine | Penicillin V | "this compound" Mixture |

| Molecular Formula | C11H12N4O3S | C16H18N2O5S | C27H30N6O8S2[1] |

| Molecular Weight | 280.3 g/mol | 350.4 g/mol | 630.7 g/mol [1] |

| Appearance | White to yellowish-white crystalline powder | White crystalline powder | Solid powder |

| Solubility | Soluble in acetone, dilute mineral acids, and alkali hydroxides. Sparingly soluble in alcohol. Practically insoluble in water.[5] | Soluble in water (2.46 mg/mL for 6-Aminopenicillanic Acid, a related compound), ethanol, and DMSO.[6] | Solubility to be determined empirically. A polar organic solvent such as DMSO is recommended for initial stock solution preparation. |

Experimental Protocols

Handling and Storage of "this compound" Powder

Proper handling and storage of the lyophilized "this compound" powder are crucial to maintain its stability and integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the powder to avoid inhalation and skin contact.[7][8]

-

Environment: Handle the powder in a clean, dry environment, preferably in a laminar flow hood or a designated powder handling enclosure to prevent contamination.[9][10]

-

Storage Conditions: Store the "this compound" powder in a tightly sealed container at 2-8°C, protected from light and moisture.[7] Avoid repeated opening and closing of the container to minimize exposure to air and humidity.

Preparation of a 100X Stock Solution (10 mg/mL) in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted in culture media or buffer for various assays.

Materials:

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile, light-protecting microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: In a sterile environment, accurately weigh the desired amount of "this compound" powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of "this compound".

-

Solubilization: Transfer the weighed powder to a sterile conical tube. Add the required volume of DMSO (e.g., 10 mL for a 10 mg/mL solution).

-

Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution, but the impact of heat on stability should be considered.[11]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is critical for preventing bacterial contamination in cell-based assays.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the stock solution to the final desired concentration in a cell culture medium for in vitro assays.

Materials:

-

100X "this compound" stock solution (10 mg/mL in DMSO)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.

-

Sterile serological pipettes and pipette tips.

Procedure:

-

Thawing: Thaw a single aliquot of the 100X "this compound" stock solution at room temperature.

-

Dilution: In a sterile environment, add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 100 µg/mL working solution, add 100 µL of the 10 mg/mL stock solution to 9.9 mL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing, which can cause foaming of the medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.

-

Use Immediately: It is recommended to use the freshly prepared working solution immediately for experiments to ensure its stability and efficacy.[12] The stability of "this compound" in aqueous media at 37°C may be limited.[13]

Visualizations

Signaling Pathway: Mechanism of Action of "this compound" Components

Caption: Mechanism of action of this compound's components.